molecular formula C20H17ClFN3OS B11075121 (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B11075121
M. Wt: 401.9 g/mol
InChI Key: VQUMQHYSBZREKA-AQTBWJFISA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a piperazine moiety, and a benzylidene group, making it a versatile candidate for various chemical reactions and applications.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C20H17ClFN3OS/c21-15-7-5-14(6-8-15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2/b18-13-

InChI Key

VQUMQHYSBZREKA-AQTBWJFISA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors that allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-bromobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-methylbenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one exhibits unique properties due to the presence of the chlorine atom in the benzylidene group. This substitution can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.

Biological Activity

The compound (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H19ClFN3OS
  • Molecular Weight : 373.89 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial strains:

  • Bacterial Inhibition : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been shown to reverse multidrug resistance mechanisms in E. coli by inhibiting the efflux pump AcrA/AcrB/TolC .
  • Fungal Activity : In addition to its antibacterial properties, the compound exhibits antifungal activity. It was found to be more effective than standard antifungal agents like bifonazole and ketoconazole .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Efflux Pumps : The ability to inhibit bacterial efflux pumps is crucial for restoring antibiotic efficacy against resistant strains .
  • Kinase Inhibition : Molecular docking studies suggest that the compound may inhibit specific kinases involved in bacterial resistance mechanisms .

Case Studies

Several key studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Potency :
    • A series of derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with similar structural motifs exhibited enhanced potency compared to traditional antibiotics .
  • Molecular Docking Analysis :
    • Molecular docking studies revealed that the compound binds effectively to bacterial targets, which may contribute to its high antibacterial activity .
  • Comparative Analysis with Standard Drugs :
    • In comparative assays, the compound showed superior activity against resistant strains of MRSA and Pseudomonas aeruginosa, outperforming commonly used antibiotics .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalMore potent than bifonazole and ketoconazole
Multidrug ResistanceReverses MDR in E. coli

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